

# 1-Methyl-3-pyrrolidinyl Benzoate chemical structure and properties

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## Compound of Interest

Compound Name: 1-Methyl-3-pyrrolidinyl Benzoate

Cat. No.: B2474542

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## An In-depth Technical Guide to 1-Methyl-3-pyrrolidinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of **1-Methyl-3-pyrrolidinyl Benzoate**. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines a plausible synthetic pathway and discusses general properties based on its chemical structure.

## Chemical Structure and Identification

**1-Methyl-3-pyrrolidinyl Benzoate** is an organic compound featuring a benzoate group ester-linked to a methylated pyrrolidine ring.

IUPAC Name: (1-Methylpyrrolidin-3-yl) benzoate<sup>[1]</sup> CAS Number: 13220-17-2<sup>[1][2][3]</sup> SMILES: c1ccccc1C(=O)OC2CCN(C)C2<sup>[1]</sup>

Chemical Formula: C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub>

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-Methyl-3-pyrrolidinyl Benzoate** are not readily available in the reviewed literature. The following table summarizes the basic calculated information.

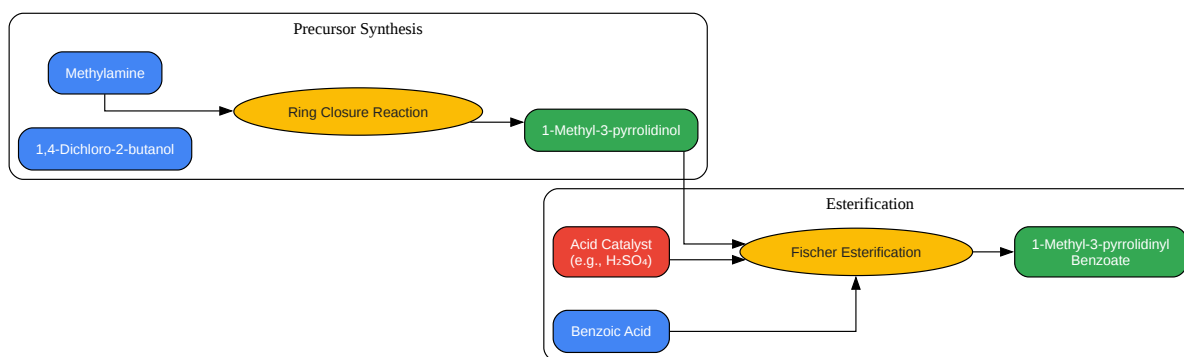
Property	Value	Source
Molecular Weight	205.25 g/mol	Calculated
Chemical Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **1-Methyl-3-pyrrolidinyl Benzoate** is not explicitly described in the available literature. However, a plausible and common method for its preparation is through the Fischer esterification of 1-Methyl-3-pyrrolidinol with benzoic acid.

## Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the synthesis of the precursor, 1-Methyl-3-pyrrolidinol, followed by its esterification.



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Caption: Proposed synthesis workflow for **1-Methyl-3-pyrrolidinyI Benzoate**.

## Experimental Protocols

A potential method for the synthesis of 1-Methyl-3-pyrrolidinol involves the reaction of 1,4-dichloro-2-butanol with methylamine.

Materials:

- 1,4-Dichloro-2-butanol
- 40 wt% aqueous solution of methylamine
- Sodium hydroxide
- Ethanol
- Anhydrous magnesium sulfate

Procedure (based on a similar synthesis<sup>[4]</sup>):

- Cool a 40 wt% aqueous solution of methylamine in a four-necked flask to 10°C in an ice-water bath.
- Add 1,4-dichloro-2-butanol dropwise while maintaining the temperature at 15°C.
- Transfer the mixture to an autoclave, seal, and pressurize to  $1.0 \pm 0.1$  MPa.
- Heat the mixture to 120°C and stir for approximately 10 hours.
- After the reaction, cool the mixture to room temperature and discharge the contents.
- Slowly add sodium hydroxide, keeping the temperature below 50°C, to liberate methylamine gas and precipitate solids. Stir for 1 hour.
- Filter the mixture. The filtrate will separate into layers.
- To the upper organic layer, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.

- Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oily liquid.
- Purify the crude product by vacuum distillation to yield 1-Methyl-3-pyrrolidinol.

This protocol is a general procedure for Fischer esterification and would require optimization for this specific reaction.

#### Materials:

- 1-Methyl-3-pyrrolidinol
- Benzoic acid
- Concentrated sulfuric acid (catalyst)
- Methylene chloride (or other suitable solvent)
- 5% Sodium carbonate solution

#### Procedure (adapted from general esterification methods[5]):

- In a round-bottom flask, combine 1-Methyl-3-pyrrolidinol and benzoic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid.
- Add boiling stones and attach a reflux condenser.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with methylene chloride and transfer it to a separatory funnel.
- Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Further purification can be achieved through column chromatography or distillation.

## Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or any associated signaling pathways of **1-Methyl-3-pyrrolidinyl Benzoate**. Further research is required to determine its pharmacological profile.

## Safety and Handling

Specific safety and handling information for **1-Methyl-3-pyrrolidinyl Benzoate** is not detailed in the available search results. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.

## Conclusion

**1-Methyl-3-pyrrolidinyl Benzoate** is a known chemical entity with limited publicly available data on its properties and synthesis. The proposed synthetic route via Fischer esterification of 1-Methyl-3-pyrrolidinol and benzoic acid is a chemically sound and feasible approach. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and safety profile. This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound.

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